molecular formula C12H13ClN6 B8415717 6-(2-Butylimidazol-1-yl)-2-chloropurine

6-(2-Butylimidazol-1-yl)-2-chloropurine

货号: B8415717
分子量: 276.72 g/mol
InChI 键: RRVOQSYLAZPFOR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(2-Butylimidazol-1-yl)-2-chloropurine is a specialized purine derivative designed for chemical synthesis and pharmaceutical research . This compound serves as a versatile intermediate in the development of novel nucleoside analogues and other purine-based structures. Its primary research value lies in its application in selective glycosylation reactions. As described in patent literature, it is a key precursor in methods for the selective N-9 glycosylation of purines, a critical step in the synthesis of nucleoside derivatives such as the anticancer agent cladribine . The structure of this compound, featuring a 2-butylimidazol-1-yl group at the 6-position of the purine ring, is engineered to direct chemical reactions to the desired N-9 position of the purine scaffold, enabling the stereoselective synthesis of complex nucleoside structures . This makes it an invaluable tool for medicinal chemists working on the biosynthesis of nucleotide-like compounds, potential antiviral and antitumor drugs, and other biologically active molecules. The compound is offered for research applications only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

属性

分子式

C12H13ClN6

分子量

276.72 g/mol

IUPAC 名称

6-(2-butylimidazol-1-yl)-2-chloro-7H-purine

InChI

InChI=1S/C12H13ClN6/c1-2-3-4-8-14-5-6-19(8)11-9-10(16-7-15-9)17-12(13)18-11/h5-7H,2-4H2,1H3,(H,15,16,17,18)

InChI 键

RRVOQSYLAZPFOR-UHFFFAOYSA-N

规范 SMILES

CCCCC1=NC=CN1C2=NC(=NC3=C2NC=N3)Cl

产品来源

United States

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key 2-chloropurine derivatives and their properties:

Compound C6 Substituent Enzymatic Resistance Antiproliferative Activity (IC₅₀) Key Findings
6-(2-Butylimidazol-1-yl)-2-chloropurine 2-Butylimidazol Not directly reported Not directly reported Hypothesized to resist deamination due to bulky substituent (steric hindrance)
Serine-derivative 2-chloropurine arabinonucleoside L-serine amide Resistant to E. coli adenosine deaminase 16 µM (U937 leukemia cells) Comparable to Nelarabine (IC₅₀ = 3 µM); moderate cytotoxicity
Nelarabine Arabinose sugar moiety Susceptible to deamination 3 µM (U937 leukemia cells) FDA-approved prodrug for T-cell malignancies; requires metabolic activation

Key Differences and Implications

Substituent Effects on Enzymatic Resistance: The serine-derivative 2-chloropurine arabinonucleoside exhibits resistance to E. coli adenosine deaminase due to its C6 amino acid amide group, which may interfere with enzyme binding . For this compound, the bulky 2-butylimidazol group could provide enhanced steric shielding against deaminases, though this remains speculative without direct evidence.

Antiproliferative Activity :

  • The serine derivative’s IC₅₀ of 16 µM in U937 cells suggests moderate potency, likely due to its balanced hydrophilicity and ability to penetrate cell membranes. In contrast, Nelarabine’s higher potency (IC₅₀ = 3 µM) stems from its prodrug design, which enables intracellular conversion to the active metabolite ara-G . The 2-butylimidazol analog’s activity profile would depend on its cellular uptake and metabolic stability, which are currently uncharacterized.

Synthetic Accessibility: The enzymatic synthesis of 2-chloropurine arabinonucleosides (e.g., the serine derivative) employs recombinant E. coli nucleoside phosphorylases and transglycosylation reactions, optimizing yield and purity . For this compound, synthetic routes would likely involve nucleophilic substitution at C6 using 2-butylimidazole, though scalability and regioselectivity challenges may arise.

常见问题

Q. What are the optimized synthetic routes for 6-(2-Butylimidazol-1-yl)-2-chloropurine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution at the 6-position of 2-chloropurine derivatives. Key methods include:

  • Fusion reactions : Reacting 2-chloropurine with 2-butylimidazole under high-temperature, solvent-free conditions (yields >90%) .
  • Microwave-assisted synthesis : Using N-methylpyrrolidone (NMP) as a solvent with t-BuNH₂, achieving rapid ring closure (2 hours at 160°C) .
  • Purine ring closure : Starting from pyrimidine intermediates (e.g., 2-chloro-5,6-diaminopyrimidine) with formamide, yielding 6-substituted purines (96% yield) .

Q. Critical Variables :

  • Catalysts : Pd/IMes systems improve coupling efficiency in aryl chloride reactions .
  • Solvents : Polar aprotic solvents (e.g., NMP) enhance reaction rates compared to ethanol .
  • Temperature : Microwave methods reduce side products by avoiding prolonged heating .

Q. Table 1: Synthesis Optimization

MethodYield (%)TimeKey ConditionsReference
Fusion with amines966 h160°C, solvent-free
Microwave-assisted852 hNMP, t-BuNH₂, 160°C
Pd-catalyzed coupling9012 hPd/IMes, phenol derivatives

Q. How is the compound’s tautomerism characterized, and what analytical methods resolve structural ambiguities?

Methodological Answer : Tautomeric forms (e.g., imidazole vs. purine ring protonation) are analyzed via:

  • Vibrational spectroscopy : IR and Raman spectroscopy identify tautomer-specific N–H and C=O stretching frequencies .
  • Quantum chemical calculations : DFT simulations (e.g., B3LYP/6-31G*) predict dominant tautomers by comparing experimental and theoretical spectra .
  • NMR : 1^1H and 13^{13}C NMR distinguish substituent effects on electron density, with 2-chloro and imidazole groups causing distinct deshielding patterns .

Key Finding : The 2-butylimidazole substituent stabilizes the N9–H tautomer due to steric and electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Contradictions in bioactivity (e.g., antiviral vs. cytotoxic effects) require:

  • Dose-response validation : Use standardized IC₅₀ assays with positive/negative controls (e.g., acyclovir for antiviral studies) to rule out off-target effects .
  • Longitudinal studies : Track time-dependent activity changes (e.g., 1-week vs. 1-year exposure) to differentiate acute vs. chronic toxicity .
  • Resource conservation analysis : Apply theories like COR (Conservation of Resources) to contextualize conflicting results—e.g., short-term efficacy vs. long-term resource depletion .

Example : Inconsistent kinase inhibition data may stem from assay conditions (e.g., ATP concentration variations). Replicate experiments under controlled [ATP] levels (1–10 mM) .

Q. What mechanistic insights explain its role in palladium-catalyzed C–O bond formation?

Methodological Answer : The compound acts as an aryl chloride substrate in Pd-catalyzed couplings. Key mechanistic steps:

Oxidative addition : Pd⁰ inserts into the C–Cl bond, forming a Pd(II) intermediate .

Ligand effects : Bulky N-heterocyclic carbene ligands (e.g., IMes) prevent β-hydride elimination, favoring coupling over side reactions .

Nucleophilic attack : Phenols or alkoxides displace the chloride, yielding biaryl ethers.

Q. Experimental Design :

  • Compare ligand systems (IMes vs. PPh₃) using kinetic studies (TOF measurements).
  • Monitor reaction progress via HPLC to identify intermediates .

Q. How does the compound’s stability under physiological conditions impact its pharmacological evaluation?

Methodological Answer : Stability is assessed via:

  • Forced degradation studies : Expose to pH extremes (1–13), heat (40–60°C), and light to identify hydrolysis or oxidation products .
  • Metabolic profiling : Use liver microsomes to detect CYP450-mediated demethylation or imidazole ring oxidation .
  • Long-term storage tests : Monitor purity by HPLC at −20°C vs. room temperature over 6–12 months .

Critical Finding : The 2-chloro group enhances stability against nucleophilic attack compared to bromo analogs, but the imidazole moiety remains susceptible to oxidative cleavage .

Q. What computational strategies predict its binding affinity to kinase targets?

Methodological Answer :

  • Docking simulations : Use AutoDock Vina with kinase crystal structures (e.g., PDB 1ATP) to map interactions (e.g., H-bonds with hinge regions) .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess binding mode stability under physiological conditions .
  • QSAR models : Corporate electronic descriptors (Hammett σ) of the 2-butylimidazole group to predict inhibitory potency .

Q. How are analytical methods validated for quantifying the compound in complex matrices?

Methodological Answer :

  • HPLC validation : Establish linearity (R² > 0.99) across 0.1–100 µg/mL, LOD/LOQ < 0.05 µg/mL, and precision (%RSD < 2%) .
  • Cross-lab reproducibility : Collaborate with ≥3 independent labs to verify inter-assay variability .
  • Matrix effects : Spike serum or tissue homogenates to assess recovery rates (target: 85–115%) .

Guidance for Contradiction Analysis

  • Iterative triangulation : Combine spectroscopic, computational, and bioassay data to resolve structural or functional ambiguities .
  • Temporal framing : Differentiate short-term vs. long-term effects using multi-wave panel studies .
  • Resource auditing : Map experimental conditions (e.g., reagent batches, instrument calibration) to identify hidden variables .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。